3-Hydroxycadaverine
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Overview
Description
3-Hydroxycadaverine is an amino alcohol.
Scientific Research Applications
1. Role in Desferrioxamine Biosynthesis
3-Hydroxycadaverine plays a crucial role in the biosynthesis of desferrioxamines, a group of compounds with significant medical relevance due to their iron-chelating properties. Research has demonstrated the enzyme DesC's ability to catalyze the N-acylation of N-hydroxycadaverine, leading to the production of various desferrioxamines in Streptomyces species. This process highlights the compound's importance in microbial secondary metabolite production and its potential pharmaceutical applications (Ronan et al., 2018).
2. Involvement in Natural Product Synthesis
The 3-hydroxypiperidine scaffold, closely related to 3-hydroxycadaverine, is a key element in the synthesis of various bioactive compounds and natural products. This aspect of 3-hydroxycadaverine's chemical structure has been the focus of numerous studies, reflecting its significance in the realm of organic synthesis and pharmacology (Wijdeven et al., 2010).
properties
CAS RN |
38595-00-5 |
---|---|
Product Name |
3-Hydroxycadaverine |
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
1,5-diaminopentan-3-ol |
InChI |
InChI=1S/C5H14N2O/c6-3-1-5(8)2-4-7/h5,8H,1-4,6-7H2 |
InChI Key |
DCPSTLZVUJTDTC-UHFFFAOYSA-N |
SMILES |
C(CN)C(CCN)O |
Canonical SMILES |
C(CN)C(CCN)O |
Other CAS RN |
38595-00-5 |
synonyms |
1,5-diamino-3-pentanol 3-hydroxycadaverine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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